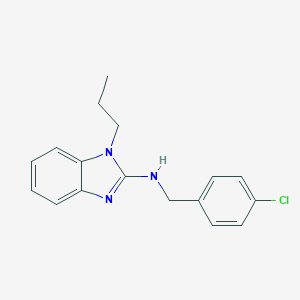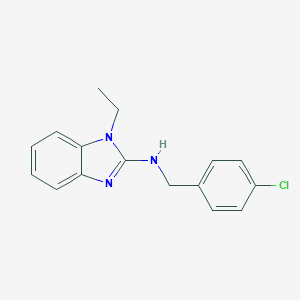
2-Methoxymethyl-1-(2-p-tolyloxy-ethyl)-1H-benzoimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxymethyl-1-(2-p-tolyloxy-ethyl)-1H-benzoimidazole is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-Methoxymethyl-1-(2-p-tolyloxy-ethyl)-1H-benzoimidazole is not fully understood. However, it is believed to exert its anti-cancer and anti-inflammatory effects by inhibiting certain enzymes and signaling pathways involved in these processes.
Biochemical and Physiological Effects
Studies have shown that 2-Methoxymethyl-1-(2-p-tolyloxy-ethyl)-1H-benzoimidazole has a range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce inflammation. In addition, this compound has been shown to have a low toxicity profile, making it a potentially safe and effective therapeutic agent.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Methoxymethyl-1-(2-p-tolyloxy-ethyl)-1H-benzoimidazole in lab experiments is its low toxicity profile, which makes it a safe compound to work with. In addition, its potential applications in various fields make it a versatile compound for researchers.
However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are many potential future directions for research involving 2-Methoxymethyl-1-(2-p-tolyloxy-ethyl)-1H-benzoimidazole. Some possible areas of investigation include:
- Further studies on its anti-cancer properties, including its potential as a chemotherapeutic agent and its effects on different types of cancer cells.
- Studies on its anti-inflammatory properties, including its potential as a treatment for inflammatory diseases such as arthritis and colitis.
- Investigations into its mechanism of action, including the enzymes and signaling pathways it targets.
- Studies on its pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion in the body.
- Investigations into its potential as a scaffold for the development of new therapeutic compounds.
Conclusion
In conclusion, 2-Methoxymethyl-1-(2-p-tolyloxy-ethyl)-1H-benzoimidazole is a promising compound with potential applications in various scientific fields. Its low toxicity profile, anti-cancer and anti-inflammatory properties, and versatility make it a valuable compound for researchers. Future research will likely shed further light on its mechanisms of action and potential therapeutic applications.
Synthesis Methods
The synthesis of 2-Methoxymethyl-1-(2-p-tolyloxy-ethyl)-1H-benzoimidazole involves the reaction of 2-(2-Hydroxyethoxy)aniline with p-toluenesulfonyl chloride in the presence of triethylamine. The resulting product is then subjected to a reaction with 2-Methoxymethyl-1H-benzoimidazole-5-carbaldehyde to yield 2-Methoxymethyl-1-(2-p-tolyloxy-ethyl)-1H-benzoimidazole.
Scientific Research Applications
2-Methoxymethyl-1-(2-p-tolyloxy-ethyl)-1H-benzoimidazole has shown potential applications in various scientific fields. In the field of medicine, this compound has been studied for its potential as an anti-cancer agent. It has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research.
In addition to its anti-cancer properties, this compound has also been studied for its potential as an anti-inflammatory agent. It has been found to reduce inflammation in animal models, suggesting that it may have therapeutic potential for inflammatory diseases.
properties
IUPAC Name |
2-(methoxymethyl)-1-[2-(4-methylphenoxy)ethyl]benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-14-7-9-15(10-8-14)22-12-11-20-17-6-4-3-5-16(17)19-18(20)13-21-2/h3-10H,11-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEPEHKFZPUVBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2COC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-chlorophenyl)sulfonyl]-3-(furan-2-yl)-1H-1,2,4-triazol-5-amine](/img/structure/B379293.png)
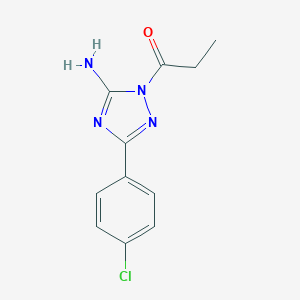
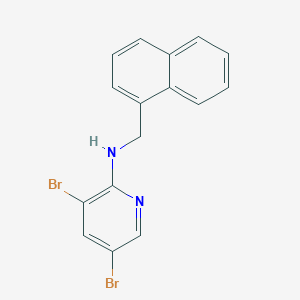
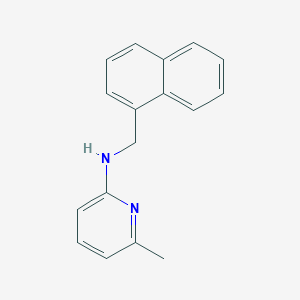
![N-[4-(diethylamino)benzyl]-1-propyl-1H-benzimidazol-2-amine](/img/structure/B379302.png)


